molecular formula C7H4BrNO B144829 5-Bromobenzo[d]oxazole CAS No. 132244-31-6

5-Bromobenzo[d]oxazole

Cat. No.: B144829
CAS No.: 132244-31-6
M. Wt: 198.02 g/mol
InChI Key: PGOGTWDYLFKOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a bromine atom at the 5-position. This compound is of significant interest due to its diverse biological activities and its utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Bromobenzo[d]oxazole, like other oxazoles, can interact with a variety of enzymes, proteins, and other biomolecules. The exact nature of these interactions can vary depending on the specific biochemical context. For instance, oxazoles can bind to receptors and enzymes in biological systems through various non-covalent interactions

Cellular Effects

Benzoxazole derivatives, a class of compounds that includes this compound, have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . These effects are likely mediated by the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that oxazoles can be formed from the cyclization and oxidation of serine or threonine nonribosomal peptides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to achieve selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 5-Bromobenzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .

Properties

IUPAC Name

5-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGTWDYLFKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927595
Record name 5-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132244-31-6
Record name 5-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[d]oxazole
Reactant of Route 3
Reactant of Route 3
5-Bromobenzo[d]oxazole
Reactant of Route 4
5-Bromobenzo[d]oxazole
Reactant of Route 5
5-Bromobenzo[d]oxazole
Reactant of Route 6
5-Bromobenzo[d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.